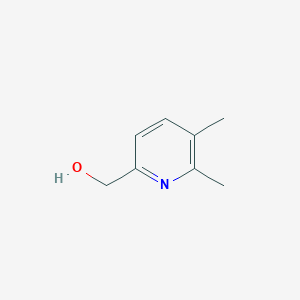

(5,6-Dimethylpyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5,6-dimethylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-8(5-10)9-7(6)2/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQXZHJUNVABML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593548 | |

| Record name | (5,6-Dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153646-65-2 | |

| Record name | 5,6-Dimethyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153646-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5,6-Dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Microwave Assisted, Solvent Free Reduction:combining Microwave Irradiation with Solvent Free Conditions Can Lead to Highly Efficient and Environmentally Friendly Processes. for Instance, the Reduction of 5,6 Dimethylpyridine 2 Carbaldehyde Could Potentially Be Achieved by Adsorbing the Aldehyde Onto a Solid Support Impregnated with a Reducing Agent, Such As Sodium Borohydride, and then Irradiating the Mixture with Microwaves.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. The analysis of ¹H and ¹³C NMR spectra allows for the complete assignment of the molecular structure of this compound.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region will feature two doublets for the pyridine ring protons, H-3 and H-4, with their coupling constant indicating their ortho relationship. The methylene (B1212753) protons of the methanol (B129727) group will appear as a singlet, which may show coupling to the hydroxyl proton under certain conditions. The two methyl groups at positions 5 and 6 will also present as sharp singlets, with their chemical shifts influenced by their position on the pyridine ring. The hydroxyl proton will appear as a broad singlet, and its chemical shift is dependent on solvent and concentration.

The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be indicative of their electronic environment, influenced by the nitrogen atom and the methyl and methanol substituents. The methylene carbon of the methanol group and the two methyl carbons will appear in the aliphatic region of the spectrum.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.3 - 7.5 | d | 7.5 - 8.0 |

| H-4 | 7.6 - 7.8 | d | 7.5 - 8.0 |

| CH₂ | 4.6 - 4.8 | s | - |

| 5-CH₃ | 2.2 - 2.4 | s | - |

| 6-CH₃ | 2.4 - 2.6 | s | - |

| OH | Variable | br s | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 158 - 162 |

| C-3 | 120 - 124 |

| C-4 | 135 - 139 |

| C-5 | 130 - 134 |

| C-6 | 155 - 159 |

| CH₂ | 62 - 66 |

| 5-CH₃ | 17 - 20 |

| 6-CH₃ | 22 - 25 |

The rotation around the C2-CH₂ single bond in this compound could potentially be hindered, leading to the existence of different rotational isomers, or rotamers. Variable-temperature (VT) NMR studies are instrumental in investigating such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation may be slow enough on the NMR timescale to allow for the observation of distinct signals for each rotamer. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged signal. Analysis of the coalescence temperature and the line shape at different temperatures can provide quantitative information about the energy barrier to rotation. For this compound, VT-NMR would be particularly useful to study the rotational barrier around the bond connecting the methanol group to the pyridine ring, which can be influenced by steric hindrance from the adjacent methyl group at the 6-position.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and serve as a valuable "molecular fingerprint." The spectra are characterized by absorption bands corresponding to specific bond vibrations.

For this compound, the IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the methyl and methylene groups will appear in the 2800-3100 cm⁻¹ region. Characteristic pyridine ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol will likely be observed around 1050 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be expected to show strong signals for the pyridine ring breathing modes and the C-C stretching vibrations of the ring. The symmetric C-H stretching of the methyl groups should also be Raman active.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aliphatic C-H | Stretching | 2850-3000 | Strong |

| Pyridine Ring | C=C, C=N Stretching | 1400-1600 | Strong |

| C-O | Stretching | 1000-1100 | Medium |

| CH₃ | Bending | 1375-1450 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₁₁NO), the molecular ion peak [M]⁺ in the mass spectrum would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways. A primary fragmentation would be the loss of a hydrogen atom to form the [M-1]⁺ ion. Another significant fragmentation would be the loss of the hydroxyl radical (•OH) to give the [M-17]⁺ ion, or the loss of a water molecule (H₂O) to give the [M-18]⁺ ion. Cleavage of the C-C bond between the pyridine ring and the methanol group could lead to the formation of a pyridinylmethyl cation.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

| 137 | [M]⁺ |

| 136 | [M-H]⁺ |

| 120 | [M-OH]⁺ |

| 119 | [M-H₂O]⁺ |

| 106 | [M-CH₂OH]⁺ |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. Substituted pyridines typically exhibit π → π* and n → π* transitions. For this compound, the UV-Vis absorption spectrum is expected to show strong absorption bands in the UV region, characteristic of the pyridine chromophore. The presence of methyl and methanol substituents will cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted pyridine.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While pyridine itself is weakly fluorescent, the introduction of substituents can sometimes enhance fluorescence. The fluorescence spectrum of this compound, if fluorescent, would be expected to be a mirror image of its lowest energy absorption band and would provide insights into the nature of its excited states.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and revealing the molecule's conformation in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the packing of the molecules in the crystal lattice. To date, no publically available crystal structure for this compound has been reported.

Intermolecular Interactions in Crystalline States

Without experimental crystal structure data, a definitive analysis of the intermolecular interactions in the crystalline state of this compound is not feasible. However, based on the molecular structure of the compound, which features a hydroxyl group (-OH) and a pyridine ring, several types of intermolecular interactions can be predicted to occur in its solid state.

Furthermore, the pyridine ring, with its aromatic character, suggests the possibility of π-π stacking interactions . These interactions would involve the face-to-face or offset stacking of the pyridine rings of adjacent molecules, contributing to the stability of the crystal structure. The presence of the methyl groups on the pyridine ring could influence the geometry and strength of these π-π stacking interactions.

A summary of the predicted intermolecular interactions is provided in the table below. It is important to reiterate that these are theoretical predictions based on the molecular structure and have not been experimentally verified.

| Intermolecular Interaction | Potential Donor/Acceptor/Participant | Predicted Significance |

| Hydrogen Bonding | O-H group (donor and acceptor), Pyridine Nitrogen (acceptor) | High |

| π-π Stacking | Pyridine Ring | Moderate |

| van der Waals Forces | All atoms | Moderate |

| C-H···π Interactions | Methyl/Methanol C-H bonds and Pyridine Ring | Low |

Further empirical research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound or its solvates/hydrates, is required to elucidate the actual crystal structure and the precise nature of the intermolecular interactions.

Computational Chemistry and Theoretical Investigations of 5,6 Dimethylpyridin 2 Yl Methanol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is extensively used to predict a wide array of molecular properties, offering a theoretical framework to understand the behavior of (5,6-Dimethylpyridin-2-yl)methanol at the atomic level.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until these forces are negligible.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bond connecting the hydroxymethyl group to the pyridine (B92270) ring. Different orientations of the -CH₂OH group relative to the ring result in various conformers with distinct energies. Theoretical calculations can map out the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. It is anticipated that conformers allowing for intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen atom would exhibit enhanced stability.

Hypothetical Data based on similar structures:

| Conformer | Dihedral Angle (N-C-C-O) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| A | 0 | 0.00 | Intramolecular H-bond (OH···N) |

| B | 180 | 2.5 | Steric repulsion between OH and methyl group |

Electronic Structure Analysis (HOMO-LUMO Gap, Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide valuable information about the distribution of electrons within this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a key indicator of a molecule's chemical stability and reactivity. schrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. schrodinger.com

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. For this compound, the MEP would likely show a region of negative potential (red) around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Regions of positive potential (blue) would be expected around the hydroxyl hydrogen and the hydrogens of the methyl groups.

Hypothetical Data based on similar pyridine derivatives:

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for the characterization of this compound and for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei have become a standard tool in structural elucidation. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted. These predicted shifts, when compared with experimental data, can confirm the proposed structure and assign specific resonances to individual atoms. Machine learning techniques are also being integrated with quantum mechanics to improve the accuracy of NMR predictions. escholarship.orgnih.gov

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule is determined by its normal modes of vibration. DFT calculations can predict the frequencies and intensities of these vibrational modes. rsc.orgscirp.org For this compound, characteristic frequencies would include the O-H stretching of the hydroxyl group, C-H stretching of the methyl and aromatic groups, and various ring stretching and bending modes of the pyridine core. researchgate.net Comparing the calculated vibrational spectrum with experimental data helps in the assignment of observed spectral bands.

Hypothetical Data based on typical functional group frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3650 | Hydroxyl group stretching |

| ν(C-H)aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H)aliphatic | 2980-2870 | Methyl and methylene (B1212753) C-H stretching |

| ν(C=N), ν(C=C) | 1600-1450 | Pyridine ring stretching |

| δ(C-H) | 1480-1350 | Methyl and methylene C-H bending |

| ν(C-O) | 1050 | C-O stretching |

Theoretical Studies of Reaction Mechanisms and Pathways

Beyond static molecular properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. For this compound, theoretical studies can elucidate potential reaction mechanisms, such as oxidation of the alcohol functionality to an aldehyde or carboxylic acid, or reactions involving the pyridine nitrogen.

By mapping the potential energy surface of a reaction, chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. These studies can help in understanding the regioselectivity and stereoselectivity of reactions involving this molecule. For instance, theoretical calculations could predict whether a reaction is more likely to occur at the hydroxyl group or the pyridine nitrogen under specific conditions.

Quantum Chemical Methods for Understanding Reactivity and Stability

Quantum chemical methods, particularly DFT, provide a fundamental understanding of the factors governing the reactivity and stability of this compound. mdpi.com The calculated electronic properties, such as the HOMO-LUMO gap and the electrostatic potential map, offer direct insights into the molecule's chemical behavior.

A relatively high HOMO-LUMO gap would suggest good kinetic stability. The distribution of the HOMO and LUMO can predict the most likely sites for nucleophilic and electrophilic attack, respectively. The negative electrostatic potential on the nitrogen and oxygen atoms highlights their role in hydrogen bonding and as Lewis basic centers. The stability of the molecule can also be assessed by analyzing the energies of its various conformers and the energy barriers to their interconversion. These theoretical insights are crucial for designing new synthetic routes and for predicting the behavior of this compound in different chemical environments.

Chemical Reactivity and Derivatization Strategies for 5,6 Dimethylpyridin 2 Yl Methanol

Reactions at the Primary Alcohol Functionality

The primary alcohol group is a versatile handle for a multitude of chemical transformations, enabling the synthesis of a wide array of derivatives.

Esterification: The primary alcohol of (5,6-Dimethylpyridin-2-yl)methanol can be readily converted to its corresponding esters through various established methods. These reactions are crucial for modifying the compound's polarity and biological activity. Standard procedures include reaction with acyl chlorides or acid anhydrides in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis. More advanced methods, such as using coupling agents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), can also be employed for efficient ester formation under mild conditions. researchgate.net The synthesis of ester derivatives is a common strategy to enhance the bioavailability of parent compounds. sci-hub.se

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide. Another approach involves the O-alkylation under phase-transfer catalysis conditions. Furthermore, palladium-catalyzed methodologies have been developed for the arylation of pyridylmethyl silyl (B83357) ethers, which proceed via an ether intermediate to generate aryl(pyridyl)methanol derivatives. acs.org

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reactant | Reagents & Conditions | Product |

|---|---|---|---|

| Esterification | Acetic Anhydride | Pyridine (B92270), room temperature | (5,6-Dimethylpyridin-2-yl)methyl acetate |

| Esterification | Benzoic Acid | H2SO4 (cat.), Toluene, reflux | (5,6-Dimethylpyridin-2-yl)methyl benzoate |

| Etherification | Benzyl Bromide | 1. NaH, THF, 0 °C to rt 2. Benzyl Bromide | 2-(Benzyloxymethyl)-5,6-dimethylpyridine |

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 5,6-dimethylpyridine-2-carbaldehyde (B6203051), using mild oxidizing agents such as manganese dioxide (MnO₂) or under Swern or Dess-Martin periodinane conditions. These methods are favored as they minimize over-oxidation to the carboxylic acid. The resulting aldehyde is a key intermediate for further modifications, such as the formation of imines, oximes, or for use in olefination reactions. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used to directly form 5,6-dimethylpicolinic acid.

Reduction: While the primary alcohol itself is not typically reduced, the term "reduction transformations" in this context refers to the reduction of the corresponding oxidized species (aldehyde or carboxylic acid) back to the alcohol. For instance, the reduction of 5,6-dimethylpyridine-2-carbaldehyde can be readily achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent to regenerate this compound. The reduction of the pyridine ring itself to a piperidine (B6355638) ring is also a significant transformation, typically achieved via catalytic hydrogenation using catalysts like Rhodium on carbon (Rh/C) or Rh₂O₃ under hydrogen pressure. nih.govrsc.orgacs.org This transformation drastically alters the geometry and basicity of the molecule.

Table 2: Key Oxidation and Reduction Reactions

| Transformation | Starting Material | Reagents & Conditions | Product |

|---|---|---|---|

| Oxidation to Aldehyde | This compound | MnO₂, Dichloromethane, reflux | 5,6-Dimethylpyridine-2-carbaldehyde |

| Oxidation to Carboxylic Acid | This compound | KMnO₄, aq. NaOH, heat | 5,6-Dimethylpicolinic acid |

| Reduction of Aldehyde | 5,6-Dimethylpyridine-2-carbaldehyde | NaBH₄, Methanol (B129727), 0 °C | This compound |

| Ring Hydrogenation | This compound | H₂ (5 bar), Rh₂O₃ (cat.), TFE, 40 °C | (5,6-Dimethylpiperidin-2-yl)methanol |

Silylation of the primary alcohol is a common and crucial reaction for both analytical and synthetic applications. researchgate.net For gas chromatography-mass spectrometry (GC-MS) analysis, the hydroxyl group is converted into a more volatile and thermally stable silyl ether. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) are frequently used. youtube.combrjac.com.br

In synthetic chemistry, silyl ethers serve as versatile protecting groups. The choice of the silyl group, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), or triisopropylsilyl (TIPS), allows for tunable stability. The TBDMS group, for example, is robust to many reaction conditions but can be selectively removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). This protective strategy is essential when performing reactions on the pyridine ring that are incompatible with a free hydroxyl group. acs.orgorganic-chemistry.org

Table 3: Common Silylation Reactions and Applications

| Purpose | Silylating Agent | Typical Conditions | Product (Silyl Ether) |

|---|---|---|---|

| GC-MS Analysis | MSTFA | Pyridine, 60 °C | 2-((Trimethylsilyloxy)methyl)-5,6-dimethylpyridine |

| Synthetic Protection | TBDMS-Cl | Imidazole, DMF, rt | 2-((tert-Butyldimethylsilyloxy)methyl)-5,6-dimethylpyridine |

| Synthetic Protection | TIPS-Cl | Pyridine, CH₂Cl₂, rt | 5,6-Dimethyl-2-((triisopropylsilyloxy)methyl)pyridine |

Functionalization of the Pyridine Ring

The pyridine ring of this compound is electron-deficient, which dictates its reactivity towards electrophiles and nucleophiles. The existing substituents—two methyl groups and a hydroxymethyl group—influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS): Pyridine rings are generally unreactive towards EAS due to the electron-withdrawing nature of the nitrogen atom. youtube.com Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, further deactivating the ring. rsc.orgresearchgate.net If the reaction can be induced, substitution is directed to the C-3 and C-5 positions. youtube.com For this compound, the C-5 position is already substituted. The directing effects of the C-2, C-5, and C-6 substituents would primarily favor substitution at the C-3 and C-4 positions. However, these reactions typically require harsh conditions and may result in low yields. chemrxiv.org Halogenation, for instance, might be achieved using elemental halogens with a Lewis acid, but regioselectivity can be poor. chemrxiv.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to SNAr, especially at the C-2, C-4, and C-6 positions, provided a good leaving group is present. researchgate.netnih.gov To functionalize the this compound scaffold via SNAr, a precursor such as a 4-halo-(5,6-dimethylpyridin-2-yl)methanol would be required. The halogen at the C-4 position could then be displaced by various nucleophiles (e.g., amines, alkoxides, thiolates). sci-hub.seresearchgate.net The reaction of 2-halopyridines with nucleophiles is a well-established method for introducing a wide range of functional groups. sci-hub.se

Table 4: Potential Ring Functionalization Reactions

| Reaction Type | Substrate | Reagents & Conditions | Potential Product |

|---|---|---|---|

| Electrophilic Halogenation | This compound | Br₂, FeBr₃, heat | (3-Bromo-5,6-dimethylpyridin-2-yl)methanol |

| Nucleophilic Substitution | (4-Chloro-5,6-dimethylpyridin-2-yl)methanol | NaN₃, DMF, heat | (4-Azido-5,6-dimethylpyridin-2-yl)methanol |

| Nucleophilic Substitution | (4-Chloro-5,6-dimethylpyridin-2-yl)methanol | Piperidine, heat | (5,6-Dimethyl-4-(piperidin-1-yl)pyridin-2-yl)methanol |

The methyl groups on the pyridine ring offer another avenue for derivatization. The protons on these methyl groups (picolyl protons) are acidic and can be removed by strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to generate a nucleophilic carbanion. clockss.orgmt.com This process, known as directed lithiation, is regioselective. Given the C-2 hydroxymethyl group (or its protected form), lithiation would likely occur at the C-5 methyl group due to steric hindrance from the C-2 substituent. The resulting lithiated species can then react with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, or carbon dioxide, to introduce new functional groups and extend the carbon skeleton. researchgate.netquimicaorganica.org This strategy provides a powerful tool for creating complex molecular diversity starting from the relatively simple dimethylpyridine scaffold.

Table 5: Examples of Side-Chain Elaboration via Lithiation

| Electrophile | Reagents & Conditions | Product |

|---|---|---|

| Benzaldehyde | 1. LDA, THF, -78 °C 2. PhCHO | (5-(2-Hydroxy-2-phenylethyl)-6-methylpyridin-2-yl)methanol |

| Iodomethane | 1. n-BuLi, THF, -78 °C 2. CH₃I | (5-Ethyl-6-methylpyridin-2-yl)methanol |

| Carbon Dioxide | 1. LDA, THF, -78 °C 2. CO₂ 3. H₃O⁺ workup | 2-(6-(Hydroxymethyl)-2-methylpyridin-3-yl)acetic acid |

Coupling Reactions and Formation of Complex Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules from simple precursors. For a compound like this compound, direct participation in these reactions is generally not feasible. Therefore, a common and necessary strategy is the initial conversion of the methanol moiety or another position on the pyridine ring into a more reactive functional group, such as a halide (e.g., bromo or iodo) or a triflate. This derivatization transforms the pyridine into a suitable electrophilic partner for cross-coupling reactions. The resulting halo-dimethylpyridine can then be coupled with a variety of nucleophilic partners to generate a wide range of substituted pyridines, including biaryl compounds, acetylenic derivatives, and arylamines. These reactions are fundamental in building the complex molecular architectures that are often required for biologically active compounds and advanced materials.

The primary coupling reactions utilized for the derivatization of such pyridine systems include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Each of these methodologies offers a distinct advantage in the types of bonds that can be formed and the functional groups that are tolerated, providing a versatile toolkit for the synthetic chemist.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. libretexts.orgillinois.edu This reaction is particularly valuable for creating biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals and organic materials. illinois.edu

In the context of this compound, the initial step would involve the conversion of the pyridine to a halo-derivative, for instance, 3,4,5-tribromo-2,6-dimethylpyridine (B2990383). This halogenated pyridine can then undergo Suzuki-Miyaura coupling with various arylboronic acids. Research has shown that the reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids can proceed with a degree of regio- and atropselectivity, leading to the formation of mono-, di-, and tri-arylpyridine derivatives. beilstein-journals.orgnih.gov The specific conditions for these transformations, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivities. beilstein-journals.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Substituted Dimethylpyridines

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Ref. |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 3,4,5-Tri-(2-methoxyphenyl)-2,6-dimethylpyridine | ~95 | beilstein-journals.org |

| 3,4-Dibromo-5-(2-methoxyphenyl)-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 3,4-Di-(2-methoxyphenyl)-5-(2-methoxyphenyl)-2,6-dimethylpyridine | ~95 | nih.gov |

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a powerful method for the synthesis of arylalkynes and conjugated enynes, which are important structural units in many natural products and functional materials. wikipedia.org

To utilize this compound in a Sonogashira coupling, it would first need to be converted to a suitable halo-derivative, such as 2-bromo- or 2-iodo-5,6-dimethylpyridine. This halogenated intermediate can then be coupled with a variety of terminal alkynes. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups. wikipedia.org For instance, the coupling of 4-halo-1,2,3,6-tetrahydropyridines with phenylacetylene (B144264) has been demonstrated to proceed efficiently to give the corresponding Sonogashira product. nih.gov

Table 2: Examples of Sonogashira Coupling with Substituted Pyridines

| Electrophile | Nucleophile | Catalyst/Co-catalyst | Base | Solvent | Product | Yield (%) | Ref. |

| 2-Bromo-6-methylpyridine (B113505) | Cyclohex-1-en-1-ylethyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 2-((Cyclohex-1-en-1-yl)ethynyl)-6-methylpyridine | 93 | chemspider.com |

| 4-Bromo-2-(4-chlorophenyl)-1-tosyl-1,2,3,6-tetrahydropyridine | Phenylacetylene | PdCl₂ / CuI | Et₃N | Not Specified | 2-(4-Chlorophenyl)-4-(phenylethynyl)-1-tosyl-1,2,3,6-tetrahydropyridine | Good | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. nih.govresearchgate.net This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, providing access to a wide variety of arylamines. nih.gov

Similar to the other coupling reactions, the application of Buchwald-Hartwig amination to this compound necessitates its prior conversion to a halo-derivative. For example, 2-bromo-6-methylpyridine can undergo Buchwald-Hartwig amination with various amines. A notable example is the reaction with (+/-)-trans-1,2-diaminocyclohexane, which yields the corresponding N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine. chemspider.com The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. chemspider.comnih.gov

Table 3: Examples of Buchwald-Hartwig Amination with Substituted Pyridines

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Ref. |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | chemspider.com |

| 2-Bromopyridines | Volatile Amines | Not Specified | Not Specified | Sealed Tube | Secondary and Tertiary Aminopyridines | Not Specified | nih.gov |

Coordination Chemistry of 5,6 Dimethylpyridin 2 Yl Methanol As a Ligand

Synthesis and Structural Characterization of Metal Complexes

However, a thorough search of chemical databases and scientific journals yielded no published reports on the synthesis or structural characterization of any metal complex containing the (5,6-Dimethylpyridin-2-yl)methanol ligand. Consequently, no data on the specific reaction conditions, yields, or crystallographic parameters for such complexes are available.

Metal Chelation Modes and Ligand Geometries

The this compound ligand possesses two potential donor atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methanol (B129727) group. This structure suggests the potential for the ligand to act in several coordination modes:

Monodentate: Coordinating to a metal center through only the pyridine nitrogen.

Bidentate Chelating: Forming a stable five-membered chelate ring by coordinating through both the pyridine nitrogen and the methanol oxygen.

Bidentate Bridging: Linking two metal centers, for instance, through the nitrogen to one metal and the deprotonated oxygen to another.

The preferred chelation mode would depend on various factors, including the nature of the metal ion, the counter-anion, and the solvent system used in the synthesis.

Despite these possibilities, no experimental studies have been published that investigate or define the chelation modes and coordination geometries of this compound with any metal ion.

Influence of this compound Ligand on Metal Center Electronic and Geometric Properties

The electronic and steric properties of a ligand have a profound impact on the coordinated metal center. The methyl groups at the 5- and 6-positions of the pyridine ring in this compound would be expected to increase the electron-donating ability of the pyridine nitrogen compared to an unsubstituted pyridine. This, in turn, could influence the redox potential, magnetic properties, and spectroscopic signatures (e.g., UV-Vis, IR) of the metal center. The steric bulk of these methyl groups could also impose geometric constraints on the resulting complex.

Unfortunately, in the absence of any synthesized complexes, there is no empirical data to discuss the specific influence of the this compound ligand on the electronic and geometric properties of any metal center.

Formation of Supramolecular Coordination Assemblies

Pyridyl-based ligands are frequently employed in the construction of supramolecular assemblies, such as coordination polymers, metal-organic frameworks (MOFs), and discrete cages. jscimedcentral.comcardiff.ac.uk The directional nature of the pyridine nitrogen and the potential for hydrogen bonding from the methanol group could, in principle, allow this compound to participate in the formation of extended, ordered structures.

A search of the literature, however, did not uncover any examples of supramolecular coordination assemblies constructed using this compound as a building block. There are no reports on the self-assembly of this ligand with metal ions to form higher-order structures.

Catalytic Roles and Applications of 5,6 Dimethylpyridin 2 Yl Methanol Derivatives

Utilization as Ligands in Transition Metal Catalysis

The core structure of (5,6-Dimethylpyridin-2-yl)methanol, featuring a nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methanol (B129727) group, presents a classic bidentate N,O-chelation site for transition metals. Such coordination is fundamental to the design of catalysts for a wide array of chemical transformations. However, specific examples of catalytically active transition metal complexes explicitly incorporating the this compound ligand are not prominently documented.

Homogeneous Catalysis Applications

In the realm of homogeneous catalysis, where the catalyst and reactants are in the same phase, pyridine-based ligands are ubiquitous. They are integral to many catalytic cycles, influencing the steric and electronic environment of the metal center, which in turn dictates the catalyst's activity and selectivity. While numerous studies detail the use of various substituted pyridine-2-methanol ligands in reactions such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions, data specifically pinpointing the performance of this compound in these contexts is sparse. The electronic effect of the two methyl groups on the pyridine ring would be expected to increase the electron density on the nitrogen atom, potentially enhancing its coordination to metal centers, but detailed comparative studies are lacking.

Heterogeneous Catalysis Incorporating Pyridine-Methanol Moieties

The immobilization of pyridine-methanol type ligands onto solid supports is a common strategy for creating heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. There is a body of research on grafting pyridine-containing ligands to materials like silica, polymers, or magnetic nanoparticles to create robust and reusable catalysts. However, specific instances of this compound being used in the creation of such heterogeneous catalysts are not readily found in the current body of scientific literature.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, often employs molecules with functionalities similar to this compound. The pyridine nitrogen can act as a Lewis base, and the hydroxyl group can participate in hydrogen bonding, both of which are common modes of activation in organocatalysis. For instance, derivatives of pyridines are known to catalyze a variety of reactions. Despite this, there is no significant body of work that specifically highlights this compound or its immediate derivatives as a standalone organocatalyst.

Role in Catalyst Design and Optimization

The rational design of catalysts relies on understanding how modifications to a ligand's structure impact catalytic performance. The methyl groups at the 5 and 6 positions of the pyridine ring in this compound would sterically hinder the coordination sphere around a metal center. This steric bulk can be a crucial element in controlling the selectivity of a catalytic reaction, for instance, in asymmetric catalysis where it can influence the enantiomeric excess of the product. The electron-donating nature of the methyl groups would also modulate the electronic properties of a coordinated metal center. While these principles of catalyst design are well-established, their specific application and the resulting catalytic performance for systems based on this compound have not been extensively explored or reported.

Future Research Directions and Emerging Areas in 5,6 Dimethylpyridin 2 Yl Methanol Chemistry

Development of Novel Synthetic Methodologies

The synthesis of substituted pyridines, including (5,6-Dimethylpyridin-2-yl)methanol, is moving beyond classical condensation reactions like the Hantzsch synthesis orgsyn.org. The future lies in methodologies that offer greater efficiency, atom economy, and environmental compatibility.

Key Developing Areas:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a major focus. The synthesis of unsymmetrical 5-nitro-1,4-dihydropyridines, which can be aromatized to functionalized pyridines, showcases the power of MCRs to rapidly build molecular complexity from simple precursors researchgate.net. This approach could be adapted for the streamlined synthesis of this compound derivatives.

Green Chemistry Approaches: There is a significant push towards more ecologically and economically sound ("3E") synthesis methods. This includes the use of less hazardous reagents and solvents and minimizing energy-intensive purification steps like column chromatography researchgate.net. For instance, the reduction of a precursor carboxylic acid to the alcohol can be achieved using reagents like sodium borohydride (B1222165) with iodine, avoiding harsher reducing agents google.com.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, safety, and scalability. The synthesis of pyridine (B92270) derivatives can be significantly enhanced by transitioning from traditional batch processes to continuous flow systems.

Catalytic C-H Activation: A frontier in synthetic chemistry is the direct functionalization of C-H bonds. Future methodologies may focus on the regioselective C-H activation of the pyridine ring or the methyl groups of this compound, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials.

| Synthetic Strategy | Description | Potential Advantage for this compound |

| Multicomponent Reactions | Three or more reactants combine in a one-pot reaction. | Rapid assembly of complex pyridine derivatives from simple building blocks. |

| Green "3E" Methods | Ecologic, Economic, and Environmentally-friendly processes. | Reduced waste, lower cost, and improved safety in synthesis. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced reaction control, scalability, and safety. |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | More atom-economical and efficient route to novel derivatives. |

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is primarily dictated by its hydroxymethyl group and the pyridine nitrogen. While foundational reactions are understood, future research will delve into more nuanced and novel transformations.

Hydroxymethyl Group Transformations: The hydroxymethyl group is a versatile handle for further functionalization. Beyond simple oxidation to the corresponding aldehyde or carboxylic acid , its transformation into other groups is key. For example, esterification can be used to modify properties like lipophilicity, which is crucial for applications in drug-delivery systems . The conversion of the alcohol to a leaving group (e.g., a tosylate or halide) opens pathways for nucleophilic substitution, enabling the introduction of a wide array of functionalities.

Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring imparts basicity and the ability to coordinate with metals. This property is central to its use in catalysis, where it can act as a ligand to stabilize and activate metal centers for reactions like oxidative carbonylation researchgate.net. The electron-donating methyl groups on the ring enhance the electron density at the nitrogen, potentially improving its coordination ability .

Formation of Complex Heterocycles: The compound can serve as a key intermediate in the synthesis of more complex, fused heterocyclic systems. For example, through a sequence of reactions, it can be incorporated into benzimidazole (B57391) structures via condensation with appropriate diamines nih.gov. Exploring its use in cycloaddition reactions or cascade sequences could lead to the discovery of novel polycyclic scaffolds with unique properties.

| Functional Group | Known Reactivity | Emerging Transformation Pathways |

| Hydroxymethyl (-CH₂OH) | Oxidation to aldehyde/acid, Esterification | Derivatization to leaving groups for Sₙ reactions, Participation in cascade reactions. |

| Pyridine Nitrogen | Metal coordination, Ligand in catalysis researchgate.net | Use in frustrated Lewis pair chemistry, Template for supramolecular assembly. |

| Aromatic Ring | Electrophilic substitution (influenced by substituents) | Regioselective C-H functionalization, Participation in pericyclic reactions. |

Advanced Characterization Techniques for Complex Systems

As researchers build more intricate molecular architectures based on this compound, such as metal-organic frameworks (MOFs), supramolecular assemblies, or complex drug molecules, the need for advanced characterization techniques becomes paramount.

Standard methods like NMR and mass spectrometry remain essential nist.gov. However, to understand the three-dimensional structure and non-covalent interactions that govern the behavior of complex systems, more sophisticated methods are required.

Single-Crystal X-ray Diffraction: This remains the gold standard for unambiguously determining the solid-state structure of molecules and their assemblies. It provides precise information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-stacking, which are critical for understanding the structure of complex derivatives nih.gov.

Hirshfeld Surface Analysis: This technique provides a visual and quantitative way to explore and understand intermolecular interactions within a crystal. By mapping properties onto a molecular surface, it can decode the complex network of non-covalent interactions that dictate crystal packing, which is crucial for designing materials with specific properties nih.gov.

Advanced Spectroscopic Methods: Operando spectroscopy techniques, which monitor reactions as they happen, are becoming vital. For example, using methods like operando UV-vis or IR spectroscopy can provide real-time insights into reaction mechanisms and the behavior of catalytic species derived from this compound rsc.org.

Computational Chemistry in Predictive Modeling and Design

Computational chemistry is no longer just a tool for rationalizing experimental results; it is an essential partner in predictive modeling and the in silico design of new molecules and materials.

Density Functional Theory (DFT): DFT calculations are routinely used to predict the geometric and electronic structures of molecules. They can be used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that relates to the chemical reactivity and stability of a compound researchgate.net. These predictions can guide synthetic efforts by identifying the most likely sites for reaction.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations: These methods are invaluable for studying the dynamic behavior of molecules and their interactions with their environment. For instance, Grand Canonical Monte Carlo (GCMC) simulations can be combined with DFT to model the adsorption of molecules onto surfaces, providing insights into binding sites and energies rsc.org. This is highly relevant for designing new catalysts or materials for separation and storage based on this compound derivatives.

Quantum Mechanics/Molecular Mechanics (QM/MM): For very large systems, such as an enzyme active site or a complex solvated system, QM/MM methods provide a balance between accuracy and computational cost. A small, electronically important region (like a ligand binding to a receptor) is treated with high-level quantum mechanics, while the larger environment is treated with more efficient classical molecular mechanics rsc.org. This approach is crucial for accurately modeling the behavior of this compound-based inhibitors in biological systems.

Q & A

Q. Optimization strategies :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from methanol/water mixtures improves yield and purity .

- Catalytic efficiency : Use of Pd/C or Ru-based catalysts for selective hydrogenation steps to minimize side reactions .

How can X-ray crystallography using SHELX software determine the crystal structure of this compound, and what challenges arise during refinement?

Advanced Research Question

Methodology :

Q. Challenges :

- Disorder : Methyl or hydroxyl groups may exhibit positional disorder, requiring split-site refinement .

- High R-factors : Poor data quality (e.g., twinning or weak diffraction) necessitates iterative refinement cycles and validation tools (e.g., PLATON) .

What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Basic Research Question

- ¹H/¹³C NMR :

- Hydroxymethyl protons appear as a triplet (~δ 4.5–5.0 ppm, J = 5–6 Hz) due to coupling with adjacent CH₂ groups.

- Pyridine ring protons show deshielding (δ 7.0–8.5 ppm) with splitting patterns dependent on substituents .

- IR spectroscopy : O-H stretch (broad, ~3200–3500 cm⁻¹) and C-O vibrations (~1050–1100 cm⁻¹) confirm the alcohol group .

- Mass spectrometry : ESI-MS in positive mode detects [M+H]⁺ ions (e.g., m/z 152 for C₈H₁₁NO) with fragmentation patterns indicating loss of H₂O or CH₃ groups .

What strategies resolve contradictions in biological activity data of this compound derivatives across different studies?

Advanced Research Question

Contradiction sources :

Q. Resolution strategies :

- Meta-analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., OECD guidelines) .

- Structure-activity relationship (SAR) : Systematic modification of substituents to isolate activity-contributing groups .

How does the substitution pattern on the pyridine ring influence the compound's reactivity and interactions in medicinal chemistry?

Advanced Research Question

- Electronic effects : Electron-withdrawing groups (e.g., Cl, F) at the 5/6 positions increase electrophilicity, enhancing nucleophilic attack at the 2-hydroxymethyl group .

- Steric effects : Bulky substituents (e.g., 1-phenylethoxy) hinder binding to enzyme active sites (e.g., cytochrome P450), reducing metabolic degradation .

- Hydrogen bonding : The hydroxymethyl group acts as a H-bond donor, critical for interactions with residues in kinase targets (e.g., ATP-binding pockets) .

Case study : Derivatives with 5,6-dimethyl groups exhibit improved metabolic stability compared to mono-methyl analogs due to reduced oxidative metabolism .

What computational methods predict the physicochemical properties and bioactivity of this compound?

Advanced Research Question

- DFT calculations : Optimize molecular geometry (B3LYP/6-311+G(d,p)) to predict dipole moments, polarizability, and electrostatic potential surfaces .

- Molecular docking (AutoDock Vina) : Simulate binding to targets like β-amyloid or COX-2, with scoring functions (e.g., binding energy < −7 kcal/mol indicating strong affinity) .

- ADMET prediction : Tools like SwissADME estimate logP (~1.5), solubility (mg/mL), and blood-brain barrier permeability .

How are solvent interactions and crystallization conditions optimized for this compound?

Basic Research Question

- Solvent selection : Methanol/water mixtures (1:5 v/v) promote slow evaporation, yielding single crystals suitable for XRD .

- Crystallization challenges :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.